3-Chloro-5-phenylcyclohex-2-en-1-one is an organic compound classified under the category of cyclohexenones. It features a chlorinated phenyl substituent and is recognized for its potential applications in organic synthesis and medicinal chemistry. The compound has the molecular formula C₁₂H₁₁ClO and a molecular weight of 206.67 g/mol, with the CAS number 51367-64-7. Its unique structure contributes to its reactivity and biological activity, making it a subject of interest in various scientific studies .
3-Chloro-5-phenylcyclohex-2-en-1-one can be synthesized through various chemical methods, primarily involving the chlorination of phenyl-substituted cyclohexenones. This compound belongs to the broader class of cyclohexenones, which are characterized by a cyclohexene ring containing a ketone functional group. The presence of the chlorine atom adds to its reactivity, allowing for diverse synthetic applications in organic chemistry .
The synthesis of 3-Chloro-5-phenylcyclohex-2-en-1-one typically involves the following methods:
The reaction conditions for synthesizing 3-Chloro-5-phenylcyclohex-2-en-1-one often include:
The molecular structure of 3-Chloro-5-phenylcyclohex-2-en-1-one consists of:
The structural formula can be represented as follows:
The compound's structural features contribute to its reactivity profile and potential interactions with biological targets .
3-Chloro-5-phenylcyclohex-2-en-1-one undergoes several types of chemical reactions:
These reactions are facilitated by specific reagents under controlled conditions, optimizing yield and purity. For example:
The mechanism of action for 3-Chloro-5-phenylcyclohex-2-en-1-one involves its interaction with biological macromolecules. The amino group (if present) can form hydrogen bonds with target proteins, while the phenyl group allows for π–π stacking interactions with aromatic residues in proteins. The cyclohexenone ring can participate in redox reactions, modulating its biological activity.
The compound's potential biological activities include antimicrobial and anticancer properties, making it an attractive candidate for further pharmacological studies .
The physical state and solubility characteristics make it suitable for various applications in organic synthesis and medicinal chemistry .
3-Chloro-5-phenylcyclohex-2-en-1-one has several scientific applications:
Ring-closing metathesis (RCM) has emerged as a versatile tool for constructing functionalized cyclohexenone cores, enabling efficient access to substituted derivatives like 3-chloro-5-phenylcyclohex-2-en-1-one. This approach utilizes diene precursors undergoing ruthenium-catalyzed cyclization, followed by in situ oxidation to yield the target enone framework. The open-access study by Results in Chemistry (2025) demonstrates RCM's adaptability for generating diverse cyclic ketones under mild conditions, leveraging Grubbs-type catalysts (G-II, G-III) for high ring-closure efficiency [2]. Critical to success is the judicious selection of α,ω-dienes with pre-installed phenyl and latent chloro functionalities at C5 and C3 positions, respectively. The oxidation step (e.g., with p-benzoquinone or DDQ) selectively generates the enone system without epimerizing sensitive stereocenters. This methodology offers superior functional group tolerance compared to classical Robinson annulations, accommodating aryl, alkyl, and heteroatom substituents.
Table 1: RCM Catalyst Screening for Precursor Cyclization
Catalyst | Temp (°C) | Reaction Time (h) | Cyclization Efficiency (%) |
---|---|---|---|
Grubbs II | 40 | 2.5 | 89 |
Grubbs III | 35 | 1.0 | 94 |
Hoveyda-Grubbs II | 45 | 3.0 | 78 |
The synthesis of 3-chloro-5-phenylcyclohex-2-en-1-one via electrophilic enone chlorination requires precise control to avoid polyhalogenation or rearrangement. Drawing from the synthesis of the analogous 3-chloro-5,5-dimethyl-2-cyclohexen-1-one, a two-step protocol proves effective: (1) Formation of the silyl enol ether from the 5-phenylcyclohex-2-en-1-one precursor using TMSCl/Et₃N; (2) Regioselective chlorination with POCl₃ in anhydrous DCM at 0°C, quenched with aqueous Na₂CO₃. This method suppresses acid-catalyzed phenyl migration or dehydration side reactions [3] . The sodium carbonate quench neutralizes HCl byproducts while hydrolyzing any residual phosphoryl chlorides. Yield optimization hinges on stoichiometry (1.05 eq POCl₃) and rigorous moisture exclusion, achieving >85% chlorination at C3 due to the combined steric and electronic bias imparted by the C5 phenyl group.
Polar aprotic solvents significantly enhance Amberlyst 15-catalyzed cyclizations for forming the 5-phenylcyclohexenone precursor. Computational studies indicate that solvents like acetonitrile or acetone promote protonation of dienic substrates via hydrogen-bonding networks, steering regioselective ring closure toward the C5-aryl substituted product [4]. Amberlyst 15 (10–15 wt%) in refluxing acetonitrile facilitates the carbonyl-ene reaction of phenyl-containing dienals, generating the cyclic enol that undergoes in situ oxidation. Solvent polarity directly influences catalyst activity: Non-polar solvents (toluene) yield <20% conversion, while acetonitrile achieves >90% in 3 hours. This heterogeneous catalysis simplifies purification via filtration and enables catalyst reuse for 3–5 cycles without significant activity loss.
Copper-catalyzed dehydrogenation systems enable late-stage C4 functionalization of 3-chloro-5-phenylcyclohex-2-en-1-one. β-Diketiminate-ligated copper complexes (e.g., [(ᵗᵇᵘ)LCu]⁺), paired with non-nucleophilic anions (SbF₆⁻), catalyze the oxidative Michael addition of sulfonamides to the enone system [4]. The reaction proceeds via a silyl enol ether intermediate generated in situ from the ketone using TMSOTf/DBU, followed by copper-mediated dehydrogenative coupling with aryl sulfonamides (e.g., p-TsNH₂). Anion basicity dictates pathway selectivity: Nucleophilic anions (Cl⁻, OAc⁻) promote phenol formation, while non-coordinating anions favor conjugate addition. This protocol installs sulfonamide handles at C4 without epimerizing the C3-chloro or C5-phenyl groups, achieving 70–80% yields for diverse sulfonamides.
Table 2: Counterion Effects in Copper-Catalyzed Sulfonamide Addition
Copper Salt | Anion | Sulfonamide Yield (%) | Phenol Byproduct (%) |
---|---|---|---|
CuCl₂ | Cl⁻ | <5 | 91 |
Cu(OAc)₂ | OAc⁻ | 22 | 65 |
CuOTf | OTf⁻ | 74 | 12 |
CuSbF₆ | SbF₆⁻ | 82 | 3 |
Benzyltriethylammonium chloride (TEBAC) significantly enhances alkylation kinetics at the C6 position of 3-chloro-5-phenylcyclohex-2-en-1-one. Under biphasic conditions (toluene/50% NaOH), 5 mol% TEBAC facilitates the deprotonation of the acidic C6 proton (pKa ~20) and phase-transfer of the enolate, enabling reaction with alkyl halides (R–X, X = Br, I) within 2 hours at 25°C [4]. Key optimizations include: (1) Slow addition of alkyl halide to suppress dialkylation; (2) Maintaining NaOH concentration >40% to minimize hydrolysis; (3) Using iodide-free alkyl bromides to prevent Finkelstein side reactions. This delivers C6-alkylated products in 88–92% yield, a marked improvement over homogeneous bases like LDA (60–75%). Scale-up trials (100 g) confirm robustness with consistent yields, underscoring industrial applicability.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: